Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a thienyl ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate can be synthesized through the asymmetric reduction of ethyl 3-oxo-3-(3-methyl-2-thienyl)propanoate. This reduction can be catalyzed by ketoreductases, which are enzymes that facilitate the conversion of ketones to alcohols with high enantioselectivity . The reaction typically involves the use of NADPH as a cofactor and is carried out under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalysis. Whole-cell biocatalysts, such as engineered strains of microorganisms, can be employed to achieve high yields and enantioselectivity. The use of biocatalysts offers advantages such as reduced environmental impact and lower production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions on the thienyl ring can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Ethyl 3-oxo-3-(3-methyl-2-thienyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(3-methyl-2-thienyl)propanol.
Substitution: Various substituted thienyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate involves its interaction with specific enzymes and molecular targets. In biocatalytic processes, the compound is reduced by ketoreductases, which facilitate the transfer of electrons from NADPH to the ketone group, resulting in the formation of the hydroxy group. This reaction is highly enantioselective, ensuring the production of a single enantiomer .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate: Similar structure but lacks the methyl group on the thienyl ring.
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate: Similar structure with the methyl group positioned differently on the thienyl ring.
Ethyl 3-Hydroxy-3-(3-ethyl-2-thienyl)propanoate: Similar structure with an ethyl group instead of a methyl group on the thienyl ring
Uniqueness
Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its reactivity and interaction with enzymes. This structural feature can result in different enantioselectivity and reaction outcomes compared to its analogs.
Properties
Molecular Formula |
C10H14O3S |
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Molecular Weight |
214.28 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C10H14O3S/c1-3-13-9(12)6-8(11)10-7(2)4-5-14-10/h4-5,8,11H,3,6H2,1-2H3 |
InChI Key |
QKBMEQFIFFYOPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CS1)C)O |
Origin of Product |
United States |
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